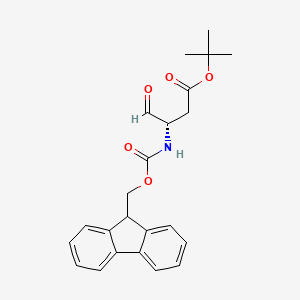![molecular formula C37H53AuF6NO6PS2 B12057843 [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide is a complex organometallic compound It features a gold(I) center coordinated to a phosphine ligand and a bis(trifluoromethanesulfonyl)imide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide typically involves the following steps:
Ligand Synthesis: The phosphine ligand, 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl, is synthesized through a series of reactions starting from commercially available biphenyl derivatives. The key steps include selective functionalization and phosphination.
Gold Complex Formation: The ligand is then reacted with a gold(I) precursor, such as gold(I) chloride, in the presence of a base to form the gold(I) phosphine complex.
Counterion Exchange: The final step involves the exchange of the chloride counterion with bis(trifluoromethanesulfonyl)imide to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The gold(I) center can undergo oxidation to form gold(III) species.
Reduction: The compound can be reduced back to gold(0) under certain conditions.
Substitution: The phosphine ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and mild heating.
Major Products
Oxidation: Gold(III) complexes.
Reduction: Gold(0) nanoparticles or clusters.
Substitution: New gold(I) complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.
Biology and Medicine
Anticancer Research: Gold complexes are investigated for their anticancer properties, and this compound may exhibit similar potential.
Imaging: The compound’s unique properties make it a candidate for use in imaging techniques.
Industry
Nanotechnology: Used in the synthesis of gold nanoparticles for various applications.
Mechanism of Action
The compound exerts its effects primarily through the gold(I) center, which can interact with various molecular targets. In catalysis, the gold(I) center facilitates the activation of substrates, leading to the formation of new chemical bonds. In biological systems, the gold(I) center can interact with biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(Dicyclohexylphosphino)-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) chloride
- [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) triflate
Uniqueness
The presence of the bis(trifluoromethanesulfonyl)imide counterion in [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide imparts unique solubility and stability properties, making it distinct from other similar gold(I) complexes.
Properties
Molecular Formula |
C37H53AuF6NO6PS2 |
|---|---|
Molecular Weight |
1013.9 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+) |
InChI |
InChI=1S/C35H53O2P.C2F6NO4S2.Au/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h19-25,27-28H,9-18H2,1-8H3;;/q;-1;+1 |
InChI Key |
SMTGSBLIUQSWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)

![sodium;7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate;hydrate](/img/structure/B12057780.png)

![[5-(2-Propynylamino)-9H-benzo[a]phenoxazin-9-ylidene]dimethylammonium chloride](/img/structure/B12057797.png)

![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)


![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)

